molecular formula C12H11NO4 B2971237 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 554405-53-7

1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B2971237
CAS RN: 554405-53-7
M. Wt: 233.223
InChI Key: FOGSUFVHERDFDM-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a careful analysis using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Some potential reactions could involve the pyrrole ring or the methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Oxidative Decarboxylation and Friedel-Crafts Reactions

A study by Fan, Li, and Wang (2009) demonstrates the use of 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione in oxidative decarboxylation and Friedel-Crafts reactions. This process showcases the compound's reactivity and its potential in synthesizing complex organic molecules, highlighting its importance in organic synthesis and chemical research (Fan, Li, & Wang, 2009).

Photoluminescent Conjugated Polymers

Beyerlein and Tieke (2000) have synthesized π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units. These materials exhibit strong photoluminescence, showcasing the potential of 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives in developing new materials for electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Zarrouk et al. (2015) explored derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. Although not directly mentioning 1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, this research underscores the broader potential of related compounds in corrosion protection applications (Zarrouk et al., 2015).

Polymer Semiconductors

Guo, Sun, and Li (2014) utilized Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) as a building block in copolymers for organic thin-film transistors. The research highlights the use of pyrrolopyrrole derivatives in constructing semiconducting polymers, indicating a significant application in electronics and photonics (Guo, Sun, & Li, 2014).

Electrochemical Applications

Lengkeek, Harrowfield, and Koutsantonis (2010) demonstrated the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, highlighting the chemical's potential in creating polymer films for various electrochemical applications. This work provides insight into the versatility of pyrrole derivatives in developing new materials with specific electrical properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules or systems. Without specific context or research, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione” would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-9-4-3-8(7-10(9)17-2)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSUFVHERDFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

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